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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B145032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-H8-BINAP ((S)-(−)-2,2′-

Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl), a chiral phosphine ligand

pivotal in asymmetric catalysis. We will explore its unique structural features, the principles of

axial chirality that govern its stereoselectivity, and its applications in key chemical

transformations, supported by experimental data and procedural insights.

The Structure and Physicochemical Properties of
(S)-H8-BINAP
(S)-H8-BINAP is a derivative of the well-known BINAP ligand, where the naphthalene rings are

partially hydrogenated. This modification imparts distinct structural and electronic properties

that translate to enhanced catalytic activity and enantioselectivity in various reactions.

Table 1: Physicochemical Properties of (S)-H8-BINAP
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Property Value

Chemical Formula C₄₄H₄₀P₂

Molecular Weight 630.74 g/mol

Appearance White to off-white powder

CAS Number 139139-93-8

InChI Key ANSOKCGDSQQISA-UHFFFAOYSA-N

SMILES
C1CCc2c(C1)ccc(P(c3ccccc3)c4ccccc4)c2-

c5c6CCCCc6ccc5P(c7ccccc7)c8ccccc8

Structural Data:

While a specific crystallographic information file (CIF) for (S)-H8-BINAP is not readily available

in open-access databases, the fundamental structural characteristics can be inferred from its

parent compound, (S)-BINAP, and related H8-BINOL derivatives. The key structural feature is

the C2 symmetry and the atropisomerism arising from restricted rotation around the C1-C1'

bond connecting the two partially hydrogenated naphthyl rings. It is this restricted rotation that

gives rise to the molecule's stable chirality. For the parent (S)-BINAP, the dihedral angle

between the naphthyl groups is approximately 90°.[1] It is postulated that the hydrogenation of

the naphthalene rings in H8-BINAP may lead to a slightly different dihedral angle, which in turn

influences the geometry and efficacy of its metal complexes in catalysis.

Axial Chirality: The Source of Stereoselectivity
Unlike molecules with traditional chiral centers (e.g., an asymmetric carbon atom), the chirality

of (S)-H8-BINAP originates from the non-planar arrangement of its naphthyl rings, a

phenomenon known as axial chirality or atropisomerism. The steric hindrance imposed by the

bulky diphenylphosphino groups at the 2 and 2' positions, combined with the geometry of the

binaphthyl backbone, prevents free rotation around the C1-C1' single bond. This restricted

rotation results in two stable, non-superimposable mirror-image conformations: the (R)- and

(S)-enantiomers.

The designation of (S) or (R) for axially chiral biaryls is determined by the Cahn-Ingold-Prelog

(CIP) priority rules, viewing the molecule along the axis of chirality.
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Below is a logical diagram illustrating the concept of axial chirality in BINAP systems.
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Caption: Logical flow from the biaryl backbone to enantioselective catalysis.

Performance in Asymmetric Catalysis
(S)-H8-BINAP has demonstrated superior performance over its parent compound, BINAP, in

several asymmetric catalytic reactions, most notably in ruthenium-catalyzed hydrogenations of

unsaturated carboxylic acids. The enhanced performance is attributed to the electronic and

steric modifications resulting from the partial hydrogenation of the naphthyl rings.

Table 2: Performance of Ru(OAc)₂[(S)-H8-BINAP] in Asymmetric Hydrogenation of

Unsaturated Carboxylic Acids
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Data compiled from various sources reporting on the catalytic activity of Ru-(S)-H8-BINAP.
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Experimental Protocols
Synthesis of (S)-H8-BINAP
A definitive, detailed experimental protocol for the synthesis of (S)-H8-BINAP is not readily

available in the public domain. However, the synthesis is conceptually a two-step process

starting from commercially available (S)-BINOL ((S)-1,1'-Bi-2-naphthol).

Conceptual Synthesis Workflow:

Conceptual Synthesis of (S)-H8-BINAP

Details for Step 1

Details for Step 2

(S)-BINOL

Step 1: Synthesis of (S)-BINAP

(S)-BINAP
1. Conversion to ditriflate

2. Nickel-catalyzed phosphinylation with diphenylphosphine

Step 2: Hydrogenation

(S)-H8-BINAP
Catalytic hydrogenation of the

naphthalene rings (e.g., using a Rh or Ru catalyst)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of (S)-H8-BINAP from (S)-BINOL.

A detailed protocol for the synthesis of the precursor, (S)-BINAP, from (S)-BINOL is well-

established and can be adapted for the first step. The second step involves the catalytic
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hydrogenation of the aromatic rings of the binaphthyl core.

Protocol for the Synthesis of the Precursor, (S)-BINAP, from (S)-BINOL:

This protocol is based on established literature procedures for the synthesis of BINAP.

Materials:

(S)-(−)-1,1′-Bi-2-naphthol ((S)-BINOL)

Pyridine, anhydrous

Trifluoromethanesulfonic anhydride (Tf₂O)

Dichloromethane (DCM), anhydrous

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

Diphenylphosphine (Ph₂PH)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Dimethylformamide (DMF), anhydrous

Methanol

Hexane

Silica gel

Procedure:

Preparation of (S)-BINOL ditriflate:

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-

BINOL in anhydrous DCM.

Cool the solution in an ice bath and add anhydrous pyridine.
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Slowly add trifluoromethanesulfonic anhydride to the cooled solution.

Allow the reaction to warm to room temperature and stir overnight.

Work-up the reaction by adding hexane and filtering through a pad of silica gel.

Concentrate the filtrate under reduced pressure to obtain the (S)-BINOL ditriflate.

Nickel-catalyzed Phosphinylation:

In a separate oven-dried flask under an inert atmosphere, add NiCl₂(dppe) and anhydrous

DMF.

Add diphenylphosphine to the suspension.

Heat the mixture to 100 °C for approximately 30 minutes.

In another flask, dissolve the (S)-BINOL ditriflate and DABCO in anhydrous DMF.

Add the solution of the ditriflate and DABCO to the heated nickel-phosphine mixture.

Maintain the reaction at 100 °C, monitoring for the consumption of the ditriflate (typically

24-48 hours). Additional portions of diphenylphosphine may be required.

Upon completion, cool the reaction mixture to induce crystallization of (S)-BINAP.

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Conceptual Step 2: Hydrogenation of (S)-BINAP to (S)-H8-BINAP:

The conversion of (S)-BINAP to (S)-H8-BINAP involves the selective hydrogenation of the four

aromatic rings of the binaphthyl core. This is typically achieved using a transition metal catalyst,

such as rhodium or ruthenium, under a hydrogen atmosphere. The specific conditions (catalyst

loading, hydrogen pressure, temperature, and solvent) would need to be optimized to achieve

high conversion and yield without racemization.

Asymmetric Hydrogenation of an Unsaturated
Carboxylic Acid using a Ru/(S)-H8-BINAP Catalyst
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This is a general protocol based on literature procedures for similar reactions.

Materials:

Ru(OAc)₂[(S)-H8-BINAP] catalyst

Unsaturated carboxylic acid substrate

Methanol (or other suitable solvent), degassed

Hydrogen gas (high purity)

Autoclave or high-pressure reactor

Procedure:

Catalyst and Substrate Preparation:

In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the

Ru(OAc)₂[(S)-H8-BINAP] catalyst and the unsaturated carboxylic acid substrate. The

substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.

Solvent Addition:

Add the degassed solvent (e.g., methanol) to the glass liner.

Reaction Setup:

Seal the autoclave.

Purge the system with hydrogen gas several times to remove any residual air.

Hydrogenation:

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

Heat the reaction to the desired temperature (e.g., 50 °C) with stirring.
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Maintain the reaction under these conditions for the required time (e.g., 12-24 hours),

monitoring the hydrogen uptake.

Work-up and Analysis:

After the reaction is complete, cool the autoclave to room temperature and carefully vent

the excess hydrogen.

Open the autoclave and remove the reaction mixture.

Remove the solvent under reduced pressure.

The crude product can be purified by standard techniques such as chromatography or

crystallization.

Determine the conversion and enantiomeric excess (ee) of the product using appropriate

analytical methods (e.g., chiral HPLC or GC).

Catalytic Cycle for Ru/BINAP-Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru/BINAP-catalyzed asymmetric hydrogenation is complex and can vary

depending on the substrate and reaction conditions. A generally accepted catalytic cycle for the

hydrogenation of ketones is depicted below. A similar mechanism, involving the coordination of

the carboxylic acid, is proposed for the hydrogenation of unsaturated acids.
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Simplified Catalytic Cycle for Ru/BINAP Asymmetric Hydrogenation

Ru(II)-BINAP Precatalyst
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+ Substrate
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Click to download full resolution via product page

Caption: Simplified catalytic cycle for Ru/BINAP-catalyzed asymmetric hydrogenation.

Conclusion
(S)-H8-BINAP stands out as a highly effective chiral ligand for asymmetric catalysis,

particularly in ruthenium-catalyzed hydrogenation reactions. Its unique structural feature of

axial chirality, arising from restricted rotation about the binaphthyl bond, allows for the creation

of a well-defined chiral environment around the metal center, leading to excellent
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enantioselectivity. The partial hydrogenation of the naphthyl rings in (S)-H8-BINAP, compared

to its parent compound (S)-BINAP, results in modified steric and electronic properties that often

translate to superior catalytic performance. This technical guide has provided an in-depth look

at the structure, chirality, and catalytic applications of (S)-H8-BINAP, offering valuable insights

for researchers and professionals in the fields of chemistry and drug development. Further

exploration into the synthesis and structural characterization of (S)-H8-BINAP will undoubtedly

continue to expand its utility in the synthesis of enantiomerically pure molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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